molecular formula C21H23N3O4S B11620055 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide

Cat. No.: B11620055
M. Wt: 413.5 g/mol
InChI Key: JUSWNKTYDDDXGN-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a sulfamoylphenyl group and a dimethyl-oxazolyl moiety, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-dicarbonyl compounds with amines.

    Coupling with Benzamide: The final step involves coupling the sulfamoylphenyl derivative with 2,4,6-trimethylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The sulfamoyl group is particularly interesting for its interactions with biological targets.

Medicine

In medicine, compounds similar to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide are investigated for their therapeutic potential, including anti-inflammatory and antimicrobial properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The oxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}methanesulfonamide

Uniqueness

Compared to similar compounds, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide stands out due to the presence of the trimethylbenzamide moiety, which enhances its lipophilicity and potentially its biological activity. This structural feature may also influence its solubility and stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,4,6-trimethylbenzamide

InChI

InChI=1S/C21H23N3O4S/c1-12-10-13(2)19(14(3)11-12)20(25)22-17-6-8-18(9-7-17)29(26,27)24-21-15(4)16(5)23-28-21/h6-11,24H,1-5H3,(H,22,25)

InChI Key

JUSWNKTYDDDXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C

Origin of Product

United States

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